CYP3A4 Time-Dependent Inhibition vs. Phenytoin
3-Cyclopropylimidazolidine-2,4-dione exhibits time-dependent inhibition of recombinant human CYP3A4 with an IC50 of 90 nM using midazolam as a probe substrate (30-min preincubation with NADPH) [1]. In contrast, phenytoin—a 5,5-diphenyl-substituted hydantoin—shows CYP3A4 induction rather than inhibition, with an IC50 > 10 μM reported for direct inhibition [2]. This >100-fold difference in CYP3A4 inhibitory potency means that procurement of the cyclopropyl derivative for in vitro DDI screening panels requires the specific N-3 substitution, as 5,5-disubstituted analogs will not replicate the inhibition profile.
| Evidence Dimension | CYP3A4 time-dependent inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 90 nM (recombinant human CYP3A4, midazolam substrate, 30-min NADPH preincubation) |
| Comparator Or Baseline | Phenytoin: IC50 > 10,000 nM (direct inhibition, no time-dependent component reported) |
| Quantified Difference | >111-fold greater CYP3A4 inhibitory potency for the N3-cyclopropyl hydantoin |
| Conditions | Recombinant human CYP3A4; midazolam 1'-hydroxylation; 30-min preincubation with NADPH-generating system |
Why This Matters
This differential CYP3A4 inhibition profile is critical for researchers designing DDI-studies, as the N3-cyclopropyl hydantoin provides a potent CYP3A4 inhibitor tool compound that cannot be substituted by phenytoin or other 5,5-disubstituted hydantoins.
- [1] BindingDB BDBM50584760 / CHEMBL2068968. IC50: 90 nM. Time-dependent inhibition of recombinant human CYP3A4 using midazolam as substrate. View Source
- [2] DrugBank. Phenytoin: CYP3A4 induction, no significant direct inhibition reported (IC50 > 10 μM). DrugBank DB00252. View Source
